4-Bromo-N-methoxy-N,6-dimethylpicolinamide
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Overview
Description
4-Bromo-N-methoxy-N,6-dimethylpicolinamide is an organic compound with a molecular formula of C9H10BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethylpicolinamide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methoxy-N,6-dimethylpicolinamide typically involves the bromination of N-methoxy-N,6-dimethylpicolinamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-methoxy-N,6-dimethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted picolinamides.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-methoxy-N,6-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-N-methoxy-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylbenzamide
- 4-Bromo-2,6-dimethylaniline
Comparison: 4-Bromo-N-methoxy-N,6-dimethylpicolinamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-N-methoxy-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-8(11-6)9(13)12(2)14-3/h4-5H,1-3H3 |
InChI Key |
JIXFTRSVWIUYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)N(C)OC)Br |
Origin of Product |
United States |
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